molecular formula C18H20N2O6 B3589226 3,5-dimethoxy-N'-[2-(2-methoxyphenoxy)acetyl]benzohydrazide

3,5-dimethoxy-N'-[2-(2-methoxyphenoxy)acetyl]benzohydrazide

Cat. No.: B3589226
M. Wt: 360.4 g/mol
InChI Key: CHJOSAIDPXHIBD-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N’-[2-(2-methoxyphenoxy)acetyl]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a benzohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-[2-(2-methoxyphenoxy)acetyl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 2-(2-methoxyphenoxy)acetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-[2-(2-methoxyphenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3,5-dimethoxy-N’-[2-(2-methoxyphenoxy)acetyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-[2-(2-methoxyphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzohydrazide: Lacks the 2-(2-methoxyphenoxy)acetyl group, resulting in different chemical and biological properties.

    2-(2-methoxyphenoxy)acetic acid: Contains the methoxyphenoxy group but lacks the benzohydrazide moiety.

Uniqueness

3,5-dimethoxy-N’-[2-(2-methoxyphenoxy)acetyl]benzohydrazide is unique due to the combination of methoxy groups and the benzohydrazide moiety, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N'-[2-(2-methoxyphenoxy)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-23-13-8-12(9-14(10-13)24-2)18(22)20-19-17(21)11-26-16-7-5-4-6-15(16)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJOSAIDPXHIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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